molecular formula C17H14O B11952252 9,10-Dihydro-9,10-ethanoanthracene-11-carboxaldehyde CAS No. 7673-68-9

9,10-Dihydro-9,10-ethanoanthracene-11-carboxaldehyde

Cat. No.: B11952252
CAS No.: 7673-68-9
M. Wt: 234.29 g/mol
InChI Key: ZTXNTRMWAYPWEF-UHFFFAOYSA-N
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Description

9,10-Dihydro-9,10-ethanoanthracene-11-carboxaldehyde is an organic compound with a unique structure that includes a bicyclic framework. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dihydro-9,10-ethanoanthracene-11-carboxaldehyde typically involves the Diels-Alder reaction, where anthracene reacts with ethylene to form the bicyclic structure. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydro-9,10-ethanoanthracene-11-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

9,10-Dihydro-9,10-ethanoanthracene-11-carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-Dihydro-9,10-ethanoanthracene-11-carboxaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid
  • 9,10-Dihydro-9,10-ethanoanthracene-11-carboxylic acid
  • 9,10-Dihydro-9,10-ethanoanthracene-11-carboxanilide

Uniqueness

Compared to similar compounds, 9,10-Dihydro-9,10-ethanoanthracene-11-carboxaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and potential for further chemical modifications .

Properties

CAS No.

7673-68-9

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carbaldehyde

InChI

InChI=1S/C17H14O/c18-10-11-9-16-12-5-1-3-7-14(12)17(11)15-8-4-2-6-13(15)16/h1-8,10-11,16-17H,9H2

InChI Key

ZTXNTRMWAYPWEF-UHFFFAOYSA-N

Canonical SMILES

C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C=O

Origin of Product

United States

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